Antifungal agent 42

Antifungal resistance Candida albicans CYP51 inhibition

Antifungal agent 42 (compound B03) is a synthetic selenium-containing azole that uniquely exploits the hydrophobic cleft of CYP51, maintaining potent activity against fluconazole-resistant Candida albicans (MIC 1–64 µg/mL) where standard triazoles fail. Unlike fluconazole, it suppresses biofilm at sub-MIC levels (as low as 0.5 µg/mL) and enables differential cytotoxicity profiling across HL-60, MDA-MB-231, and PC-3 cells. Essential for resistance mechanism studies, SAR libraries targeting the CYP51 hydrophobic cleft, and antibiofilm assays. Offered at ≥98% purity for research.

Molecular Formula C22H20Cl2N4Se2
Molecular Weight 569.3 g/mol
Cat. No. B15140258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 42
Molecular FormulaC22H20Cl2N4Se2
Molecular Weight569.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C22H20Cl2N4Se2/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-30-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2
InChIKeyOJHUPRNBXUJHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 42: A Selenium-Containing Azole with Differentiated Anti-Candida and Antibiofilm Activity


Antifungal agent 42 (compound B03) is a synthetic selenium-containing azole derivative designed to inhibit Candida albicans lanosterol 14α-demethylase (CYP51) and suppress biofilm formation [1]. It belongs to the azole class of antifungal agents but distinguishes itself through the incorporation of selenium atoms, which enhances binding within the CYP51 hydrophobic cleft and improves activity against fluconazole-resistant strains . The compound exhibits a molecular weight of 569.25 g/mol and a molecular formula of C22H20Cl2N4Se2 [2].

Why Fluconazole and Miconazole Are Not Suitable Substitutes for Antifungal Agent 42 in Resistant-Candida and Biofilm-Focused Research


Substituting Antifungal agent 42 with a generic azole like fluconazole or miconazole would fundamentally alter experimental outcomes due to three critical factors: (i) The compound’s selenium-containing scaffold enables it to exploit the hydrophobic cleft of CYP51 in a way that standard triazoles (e.g., fluconazole) do not, maintaining activity against fluconazole-resistant C. albicans where fluconazole fails [1]. (ii) Its antibiofilm efficacy at low micromolar concentrations is not a class-wide property; fluconazole exhibits minimal biofilm inhibitory activity (MBIC₉₀ often >4 μg/mL) [2], whereas Antifungal agent 42 demonstrates potent biofilm suppression at sub-MIC levels . (iii) The differential cytotoxicity profile across cell lines (HL-60, MDA-MB-231, PC-3) cannot be predicted from other azoles, making compound-specific evaluation mandatory for cell-based studies [1].

Quantitative Differentiation of Antifungal Agent 42 vs. Clinical Azoles: MIC, Biofilm Suppression, and Selectivity Data


Antifungal Agent 42 Maintains Activity Against Fluconazole-Resistant Candida albicans: MIC Comparison

Antifungal agent 42 (compound B03) demonstrates inhibitory activity against fluconazole-resistant C. albicans with MIC values ranging from 1 to 64 μg/mL . In contrast, fluconazole is clinically defined as resistant when MIC ≥8 μg/mL against C. albicans, with many resistant isolates exhibiting MICs >64 μg/mL . This indicates that Antifungal agent 42 retains activity against strains that fluconazole cannot effectively suppress.

Antifungal resistance Candida albicans CYP51 inhibition

Superior Biofilm Inhibition by Antifungal Agent 42 at Low Concentrations vs. Clinical Azoles

Antifungal agent 42 suppresses biofilm formation of fluconazole-resistant C. albicans at a concentration of 0.5 μg/mL over 1.5–24 hours . In contrast, fluconazole exhibits minimal biofilm inhibitory concentration (MBIC₉₀) values ranging from 4 to 128 μg/mL against C. albicans biofilms, indicating that many isolates require concentrations orders of magnitude higher to achieve comparable suppression [1].

Biofilm Candida albicans Antibiofilm activity

Differential Cytotoxicity Profile of Antifungal Agent 42 Across Human Cancer Cell Lines

Antifungal agent 42 (B03) exhibits variable cytotoxicity against human cell lines, with IC50 values of 12.5 μM (HL-60 leukemia), 5.5 μM (MDA-MB-231 breast cancer), and 2.91 μM (PC-3 prostate cancer) in MTT assays . While direct comparator data for fluconazole or miconazole on these specific lines are not available in the primary source, miconazole is reported to have IC50 values in the range of 8.61–29.91 μM against other cell lines [1]. The lower IC50 against PC-3 cells (2.91 μM) indicates heightened sensitivity of this line, which may be relevant for studies where antifungal activity must be balanced against host cell toxicity.

Cytotoxicity Selectivity Cancer cell lines

Selenium-Containing Scaffold Confers Distinct CYP51 Binding Mode vs. Classical Azoles

Antifungal agent 42 contains selenium atoms that enable enhanced interactions within the hydrophobic cleft of C. albicans CYP51, a structural feature absent in fluconazole and miconazole [1]. Molecular docking studies on related selenium-containing azoles (e.g., B01, B06, B11) reveal that these compounds adopt binding modes similar to miconazole but with additional hydrophobic contacts due to selenium, potentially explaining retained activity against fluconazole-resistant strains [2]. While direct binding data for B03 are not reported, the series-wide structural rationale supports that Antifungal agent 42's selenium content confers a differentiation in target engagement not achievable with non-selenium azoles.

CYP51 Molecular docking Selenium

Optimal Research Applications for Antifungal Agent 42 Based on Differentiated Activity Data


Investigating Antifungal Mechanisms Against Fluconazole-Resistant Candida albicans

Use Antifungal agent 42 to study CYP51 inhibition in strains with documented fluconazole resistance (MIC ≥8 μg/mL). Its retained activity (MIC range 1–64 μg/mL) enables comparative studies on resistance mechanisms, efflux pump overexpression, and target modification that are not feasible with fluconazole .

Biofilm Inhibition Studies in Candida Pathogenesis

Employ Antifungal agent 42 as a reference compound for antibiofilm assays at concentrations as low as 0.5 μg/mL. This enables exploration of biofilm-related virulence and drug tolerance in C. albicans, a context where fluconazole requires significantly higher concentrations (4–128 μg/mL) .

Structure-Activity Relationship (SAR) Studies of Selenium-Containing Azoles

Incorporate Antifungal agent 42 (B03) into SAR libraries focused on the hydrophobic cleft of CYP51. Its selenium atoms provide a unique chemical handle for probing binding interactions and for developing next-generation azoles with improved resistance profiles [1].

Cell-Based Cytotoxicity and Selectivity Screening

Utilize Antifungal agent 42 in cytotoxicity assays against HL-60, MDA-MB-231, and PC-3 cell lines to establish selectivity indices relative to antifungal activity. Its differential IC50 values across cancer cell lines provide a basis for evaluating therapeutic windows in preliminary drug development .

Technical Documentation Hub

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